molecular formula C20H21N3O2 B5542526 3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine

3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine

Cat. No. B5542526
M. Wt: 335.4 g/mol
InChI Key: CBWHFRZZXJMUBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis Pathways : The synthesis of compounds related to 3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine often involves multi-step reactions. For instance, compounds with similar structures have been synthesized through reactions like Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction (Kumar et al., 2017).

Molecular Structure Analysis

  • Structural Characterization : The structural elucidation of such compounds typically involves spectroscopic techniques like IR, 1^{1}H NMR, 13^{13}C-NMR, and mass spectrometry, as seen in related compounds (Rajkumar et al., 2014).

Chemical Reactions and Properties

  • Reactivity : Compounds with similar frameworks demonstrate varied reactivity, including the ability to undergo nucleophilic addition and cycloaddition reactions, as observed in the synthesis of various derivatives (Pan et al., 2010).
  • Chemical Interactions : These compounds can interact with different biological receptors, indicating a diverse chemical behavior (Trabanco et al., 2007).

Physical Properties Analysis

  • Solubility and Stability : Similar compounds show varied solubility and stability characteristics, which are crucial for their biological and chemical applications (Guna et al., 2009).

Chemical Properties Analysis

  • Functional Groups and Activity : The presence of specific functional groups in these compounds, like the imidazole and piperidine rings, is critical for their chemical properties and interactions (Ishikawa et al., 2010).

Scientific Research Applications

Synthesis and Biological Activity

Research involves the synthesis of novel compounds with imidazol and piperidine moieties, exploring their biological activities, particularly analgesic and anti-inflammatory effects. For example, Demchenko et al. (2015) synthesized a series of compounds with varying substituents, including imidazol and piperidine, to test their in vivo analgesic and anti-inflammatory activities, indicating a methodology that could be applied to the compound (Demchenko et al., 2015).

Antidepressant and Anxiolytic Activities

Compounds with structural similarities to the queried chemical have been synthesized and evaluated for their potential antidepressant and anxiolytic activities. Kumar et al. (2017) synthesized a novel series of compounds with furan and piperazine components, demonstrating the process of creating and testing these compounds for pharmacological effects (Kumar et al., 2017).

Antimicrobial Activity

The synthesis and characterization of novel compounds with potential antimicrobial activity is a significant area of research. Rajkumar et al. (2014) explored the synthesis of imidazol-1-yl-ethyl)piperazine derivatives, highlighting the antimicrobial screening processes that could be relevant for related compounds (Rajkumar et al., 2014).

Antiprotozoal Agents

Research on novel dicationic imidazo[1,2-a]pyridines, including structural analogs, focuses on their potential as antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the efficacy of these compounds against trypanosomal and plasmodial infections, providing insight into the therapeutic potential and experimental methodologies for compounds with similar structures (Ismail et al., 2004).

properties

IUPAC Name

[3-(1H-imidazol-2-yl)piperidin-1-yl]-(5-methyl-2-phenylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-14-12-17(18(25-14)15-6-3-2-4-7-15)20(24)23-11-5-8-16(13-23)19-21-9-10-22-19/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWHFRZZXJMUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C2=CC=CC=C2)C(=O)N3CCCC(C3)C4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-imidazol-2-yl)-1-(5-methyl-2-phenyl-3-furoyl)piperidine

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